SPH3127

Description

SPH-3127 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

a direct renin inhibito

Properties

CAS No. |

1399849-02-5 |

|---|---|

Molecular Formula |

C22H32N6O4 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

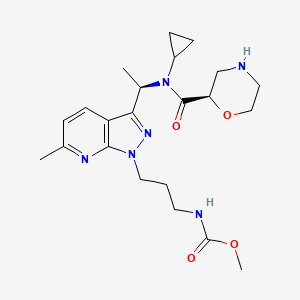

methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[5,4-b]pyridin-1-yl]propyl]carbamate |

InChI |

InChI=1S/C22H32N6O4/c1-14-5-8-17-19(26-27(20(17)25-14)11-4-9-24-22(30)31-3)15(2)28(16-6-7-16)21(29)18-13-23-10-12-32-18/h5,8,15-16,18,23H,4,6-7,9-13H2,1-3H3,(H,24,30)/t15-,18-/m1/s1 |

InChI Key |

GRTDDIZIUSADLD-CRAIPNDOSA-N |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)[C@@H](C)N(C3CC3)C(=O)[C@H]4CNCCO4 |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)C(C)N(C3CC3)C(=O)C4CNCCO4 |

Origin of Product |

United States |

Foundational & Exploratory

SPH3127: A Technical Deep Dive into its Mechanism of Action as a Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally bioavailable, non-peptide small molecule that acts as a potent and selective direct inhibitor of renin.[1][2] Developed jointly by Shanghai Pharmaceuticals Holding and Mitsubishi Tanabe Pharma Corporation, SPH3127 is currently in Phase III clinical trials for the treatment of hypertension.[2][3] This technical guide provides an in-depth overview of the mechanism of action of SPH3127, detailing its interaction with the renin-angiotensin-aldosterone system (RAAS), supported by quantitative data, experimental methodologies, and structural insights.

The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.[4] Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[4][5] By directly inhibiting renin, SPH3127 effectively blocks the entire downstream signaling of the RAAS, leading to reduced production of angiotensin II and aldosterone, resulting in vasodilation and decreased sodium and water retention.[1][4]

Core Mechanism of Action: Direct Renin Inhibition

SPH3127 exerts its pharmacological effect through high-affinity binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen.[1] This direct, competitive inhibition is the cornerstone of its antihypertensive properties.

Biochemical Potency

In vitro studies have demonstrated the potent inhibitory activity of SPH3127 against both recombinant human renin and native human plasma renin.

| Parameter | Value | Reference |

| Recombinant Human Renin IC50 | 0.4 nM | [6] |

| Human Plasma Renin Activity IC50 | 0.45 nM | [6] |

Structural Basis of Inhibition

X-ray crystallography studies of SPH3127 in complex with human renin (PDB code: 7XGP) have elucidated the molecular interactions responsible for its high-affinity binding.[4] SPH3127, despite its relatively low molecular weight compared to other renin inhibitors like Aliskiren, forms extensive hydrophobic interactions and six hydrogen bonds within the renin active site.[1][7] This efficient binding is a key determinant of its potency.

Signaling Pathway

The mechanism of action of SPH3127 is centered on the inhibition of the RAAS pathway at its origin. The following diagram illustrates this inhibition.

Caption: SPH3127 directly inhibits renin, blocking the conversion of angiotensinogen to angiotensin I and thus the entire RAAS cascade.

Experimental Protocols

In Vitro Renin Inhibition Assay

A representative protocol for determining the in vitro potency of SPH3127 against human renin is as follows:

Objective: To determine the 50% inhibitory concentration (IC50) of SPH3127 against recombinant human renin.

Materials:

-

Recombinant human renin

-

Synthetic fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

SPH3127 (dissolved in DMSO)

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of SPH3127 in Assay Buffer.

-

To each well of the microplate, add the SPH3127 dilution, recombinant human renin, and Assay Buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Calculate the percent inhibition for each SPH3127 concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the in vitro renin inhibition assay.

In Vivo Antihypertensive Activity in a Preclinical Model

The antihypertensive effect of SPH3127 has been evaluated in various preclinical models. A general methodology is described below.

Objective: To assess the dose-dependent antihypertensive effect of orally administered SPH3127 in a hypertensive animal model (e.g., Tsukuba hypertensive mice).

Materials:

-

Tsukuba hypertensive mice

-

SPH3127

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Telemetry system for blood pressure monitoring or tail-cuff method

-

Oral gavage needles

Procedure:

-

Implant telemetry transmitters into the carotid arteries of the mice for continuous blood pressure monitoring. Allow for a recovery period.

-

Acclimatize the animals and record baseline blood pressure and heart rate.

-

Randomly assign animals to treatment groups (vehicle control and different doses of SPH3127).

-

Administer SPH3127 or vehicle orally via gavage.

-

Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.

-

Analyze the data to determine the change in blood pressure from baseline for each treatment group.

-

Evaluate the dose-response relationship of SPH3127 on blood pressure reduction.

Pharmacokinetics and Clinical Efficacy

Preclinical studies in rats and cynomolgus monkeys have shown that SPH3127 possesses favorable pharmacokinetic properties, including good oral bioavailability.[2] Phase I and II clinical trials in patients with essential hypertension have demonstrated that SPH3127 is well-tolerated and effectively lowers blood pressure.[7][8] A once-daily oral dose of 100 mg has been identified as the recommended dosage for future studies.[7][8]

Phase IIa Clinical Trial Results (8 weeks) [6][8]

| Treatment Group | Mean Reduction in Sitting Diastolic Blood Pressure (mmHg) | Mean Reduction in Sitting Systolic Blood Pressure (mmHg) |

| Placebo | 3.1 ± 8.4 | 7.7 ± 9.7 |

| SPH3127 (50 mg) | 5.7 ± 9.5 | 11.8 ± 13.0 |

| SPH3127 (100 mg) | 8.6 ± 8.8 | 13.8 ± 11.2 |

| SPH3127 (200 mg) | 3.8 ± 10.6 | 11.1 ± 13.1 |

Conclusion

SPH3127 is a potent and selective direct renin inhibitor with a well-defined mechanism of action. By targeting the rate-limiting step of the RAAS, it offers a powerful approach to the management of hypertension. Its strong preclinical and clinical data, coupled with a favorable safety profile, position SPH3127 as a promising therapeutic agent in the armamentarium against cardiovascular disease. Further investigation in ongoing Phase III trials will continue to elucidate its long-term efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. The Nonclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of SPH3127, a Novel Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High resolution X-ray analyses of renin inhibitor-aspartic proteinase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

SPH3127 and the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide small molecule that acts as a direct inhibitor of renin, the critical and rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] The RAAS is a crucial hormonal cascade that regulates blood pressure and fluid and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension. By directly targeting the initial step of this cascade, SPH3127 offers a promising therapeutic strategy for the management of essential hypertension.[1][4] This technical guide provides an in-depth overview of the interaction of SPH3127 with the RAAS, presenting key quantitative data, experimental methodologies, and visualizations of the underlying molecular and procedural frameworks.

Mechanism of Action: Direct Renin Inhibition

The primary mechanism of action of SPH3127 is the direct, competitive inhibition of the aspartic protease renin.[1] Renin is responsible for the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS cascade.[4] By binding to the active site of renin, SPH3127 prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone.[5] This leads to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and SPH3127 Inhibition

References

SPH3127: A Technical Guide to a Novel Direct Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile of SPH3127, a novel, potent, and orally active direct renin inhibitor.

Chemical Structure and Physicochemical Properties

SPH3127 is a non-peptide small molecule with the IUPAC name methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H32N6O4 | [1] |

| Molecular Weight | 444.536 g/mol | [1] |

| IUPAC Name | methyl (3-(3-((R)-1-((R)-N-cyclopropylmorpholine-2-carboxamido)ethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propyl)carbamate | [1] |

| SMILES | CC1=NC2=C(C=C1)C(=NN2CCCNC(=O)OC)--INVALID-LINK--N(C3CC3)C(=O)[C@H]4CNCCO4 | [1] |

| CAS Number | 1399849-02-5 | [1] |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

SPH3127 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. By directly binding to the active site of renin, SPH3127 prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor angiotensin II and the subsequent release of aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.

Pharmacokinetics

The pharmacokinetic profile of SPH3127 has been evaluated in several preclinical species and in humans. The compound is orally bioavailable and undergoes metabolism primarily through CYP3A4.

Table 1: Pharmacokinetic Parameters of SPH3127 in Preclinical Species and Humans

| Parameter | Rat | Dog | Monkey | Human (Healthy Volunteers) | Reference |

| Oral Bioavailability (%) | 11.5 - 24.5 | - | 3.3 - 11.3 | - | [3] |

| Tmax (h) | 0.25 - 1.3 | - | - | 0.33 - 1.0 | [3] |

| Plasma Protein Binding (%) | 11.7 - 14.8 | - | 11.7 - 14.8 | - | [3] |

| Metabolism | CYP3A4-mediated | - | CYP3A4-mediated | CYP3A4-mediated | [3] |

| Excretion | Primarily fecal | - | - | - | [3] |

| Cmax (ng/mL) at 100 mg dose | - | - | - | 523.50 | |

| AUC0-t (h*ng/mL) at 100 mg dose | - | - | - | 1109.33 | |

| t1/2 (h) | - | - | - | 3 - 4 |

Pharmacodynamics and Efficacy

SPH3127 is a highly potent inhibitor of renin. Its pharmacodynamic effects have been demonstrated through the robust and sustained suppression of plasma renin activity (PRA). Clinical studies have confirmed its efficacy in lowering blood pressure in patients with essential hypertension.

Table 2: Pharmacodynamic and Efficacy Data for SPH3127

| Parameter | Value | Reference |

| In Vitro Renin Inhibition (IC50) | Not explicitly found in search results | |

| Plasma Renin Activity (PRA) Inhibition in Humans | Up to 90% inhibition lasting up to 24 h at doses >100 mg | |

| Mean Sitting Systolic Blood Pressure (msSBP) Reduction (100 mg/day for 8 weeks) | 13.8 ± 11.2 mmHg | |

| Mean Sitting Diastolic Blood Pressure (msDBP) Reduction (100 mg/day for 8 weeks) | 8.6 ± 8.8 mmHg |

Preclinical Safety

Subchronic toxicity studies of SPH3127 have been conducted in rats and monkeys. The observed adverse effects were consistent with the pharmacological activity of a renin inhibitor.

Table 3: Preclinical Safety Findings for SPH3127

| Species | Dosing | Key Findings | NOAEL | Reference |

| Sprague-Dawley Rats | Oral, 28 days (30, 300, 900 mg/kg/day) | Kidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increase with CYP3A induction at 300 and 900 mg/kg/day. Effects were mostly reversible. | 30 mg/kg/day | |

| Cynomolgus Monkeys | Oral, 28 days (20, 100, 450 mg/kg/day) | Kidney and cardiovascular toxicity at mid and high doses. One death at 450 mg/kg/day with apparent myelosuppression. Effects were mostly reversible. | 20 mg/kg/day |

Experimental Protocols

Synthesis of SPH3127

A key step in the asymmetric synthesis of SPH3127 involves an enantioselective catalytic reduction of a ketoimine intermediate. While a detailed, multi-step synthesis protocol is proprietary and not fully disclosed in the public domain, the core strategy revolves around this crucial stereoselective transformation to establish the desired chirality of the molecule.

Determination of Pharmacokinetic Parameters

In vivo studies in rats, dogs, and monkeys involved intravenous and oral administration of SPH3127. Blood samples were collected at various time points, and plasma concentrations of SPH3127 were determined using a validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability were calculated using standard non-compartmental analysis.

Human Phase I studies were randomized, double-blind, placebo-controlled, dose-escalation studies in healthy volunteers. Blood samples were collected serially after single and multiple doses of SPH3127. Plasma concentrations were quantified by a validated LC-MS/MS method to determine the pharmacokinetic profile.

Assessment of Pharmacodynamic Effects

Plasma renin activity (PRA) was measured in human clinical trials using a validated commercial assay kit. Blood samples were collected at baseline and at various time points after SPH3127 administration to assess the degree and duration of PRA inhibition.

Evaluation of Antihypertensive Efficacy

Phase IIa Clinical Trial: A randomized, double-blind, placebo-controlled study was conducted in patients with mild to moderate essential hypertension. Patients received daily oral doses of SPH3127 (50 mg, 100 mg, or 200 mg) or placebo for 8 weeks. Blood pressure was measured at baseline and at regular intervals throughout the study using standard clinical procedures. The primary efficacy endpoints were the change from baseline in mean sitting systolic and diastolic blood pressure.

Preclinical Toxicity Studies

28-Day Repeated-Dose Oral Toxicity Studies: Sprague-Dawley rats and cynomolgus monkeys received daily oral doses of SPH3127 for 28 consecutive days. A recovery group was also included. The studies involved comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the treatment and recovery periods. The No-Observed-Adverse-Effect Level (NOAEL) was determined for each species.

Conclusion

SPH3127 is a potent and orally active direct renin inhibitor with a well-characterized mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in preclinical studies and has shown significant efficacy in reducing blood pressure in patients with essential hypertension in clinical trials. Its distinct chemical structure and promising clinical data suggest that SPH3127 holds potential as a valuable therapeutic agent for the management of hypertension. Further clinical development is warranted to fully establish its role in cardiovascular medicine.

References

- 1. SPH3127 - Wikipedia [en.wikipedia.org]

- 2. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Nonclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of SPH3127, a Novel Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

SPH3127: A Technical Guide for Researchers

An In-depth Analysis of a Novel Direct Renin Inhibitor

This technical guide provides a comprehensive overview of SPH3127, a potent and orally active direct renin inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology, mechanism of action, and clinical data associated with this compound. This document summarizes key chemical properties, quantitative data from clinical trials, and detailed experimental methodologies, presented in a format conducive to scientific review and further investigation.

Chemical Identity

SPH3127 is a small molecule inhibitor of renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] Its chemical properties are detailed below.

| Identifier | Value |

| IUPAC Name | Methyl N-[3-[3-[(1R)-1-[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]ethyl]-6-methylpyrazolo[3,4-b]pyridin-1-yl]propyl]carbamate |

| Synonyms | SPH 3127, SPH-3127, sitokiren, sitokirenum, I 001 |

| CAS Number | 1399849-02-5 |

| Molecular Formula | C₂₂H₃₂N₆O₄ |

| Molecular Weight | 444.536 g/mol |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

SPH3127 exerts its therapeutic effect by directly inhibiting renin, the initial and rate-limiting step of the RAAS cascade.[1][2][3] By blocking the conversion of angiotensinogen to angiotensin I, SPH3127 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key stimulator of aldosterone release.[4][5] This mode of action leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[6]

The following diagram illustrates the role of SPH3127 within the RAAS pathway.

Quantitative Clinical Data

Clinical trials have provided valuable quantitative data on the pharmacokinetics and pharmacodynamics of SPH3127.

Pharmacokinetic Profile

A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy individuals established the pharmacokinetic profile of SPH3127.[7]

Table 1: Pharmacokinetic Parameters of SPH3127 (Single Ascending Dose) [7]

| Dose | Cmax (ng/mL) | AUC₀₋t (h*ng/mL) |

| 25 mg | 90.67 | 294.48 |

| 50 mg | 344.50 | 843.62 |

| 100 mg | 523.50 | 1109.33 |

| 200 mg | 1239.50 | 2858.56 |

| 400 mg | 2445.00 | 6697.50 |

| 800 mg | 5753.33 | 13057.83 |

Table 2: Pharmacokinetic Parameters of SPH3127 (Multiple Ascending Doses at Steady State) [7]

| Dose | Cmax (ng/mL) | AUC₀₋₂₄ (h*ng/mL) |

| 100 mg | 514.67 | 1638.14 |

| 200 mg | 1419.17 | 3096.20 |

| 400 mg | 2513.33 | 7577.70 |

Pharmacodynamic Effects: Blood Pressure Reduction

A Phase IIa, randomized, double-blind, placebo-controlled study evaluated the efficacy of SPH3127 in patients with essential hypertension.[8][9]

Table 3: Change in Mean Sitting Blood Pressure After 8 Weeks of Treatment [8][9]

| Treatment Group | Mean Change in msSBP (mmHg) | Mean Change in msDBP (mmHg) |

| Placebo | -7.7 ± 9.7 | -3.1 ± 8.4 |

| SPH3127 50 mg | -11.8 ± 13.0 | -5.7 ± 9.5 |

| SPH3127 100 mg | -13.8 ± 11.2 | -8.6 ± 8.8 |

| SPH3127 200 mg | -11.1 ± 13.1 | -3.8 ± 10.6 |

Experimental Protocols

The clinical development of SPH3127 has involved rigorous experimental protocols to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trial Methodology

The Phase I study was a randomized, double-blind, placebo-controlled, dose-escalation trial in healthy individuals.[7]

Phase IIa Clinical Trial Methodology

The Phase IIa study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.[8][9] A total of 122 patients were enrolled and randomized to receive either placebo or one of three doses of SPH3127 (50 mg, 100 mg, or 200 mg) once daily for 8 weeks.[8] The primary efficacy endpoint was the change from baseline in mean sitting diastolic blood pressure (msDBP) at week 8.[8] Secondary endpoints included the change in mean sitting systolic blood pressure (msSBP).[8]

Preclinical In Vivo Pharmacokinetics

In vivo pharmacokinetic studies were conducted in rats, beagle dogs, and cynomolgus monkeys following intravenous and oral administration to investigate the exposure, absorption, clearance, distribution, and metabolism of SPH3127.[10]

In Vitro Studies

A series of in vitro studies were performed to further characterize the properties of SPH3127, including:

-

Cytochrome P450 (CYP) Enzyme Phenotyping: To identify the primary CYP enzymes responsible for the metabolism of SPH3127.[10]

-

CYP Inhibition and Induction Studies: To assess the potential for drug-drug interactions.[10]

-

Caco-2 Cell Permeability Assay: To evaluate the intestinal absorption characteristics of the compound.[10]

Conclusion

SPH3127 is a novel, orally active direct renin inhibitor with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. Clinical data from Phase I and II trials have demonstrated its pharmacokinetic profile and its efficacy in reducing blood pressure in patients with essential hypertension. The comprehensive preclinical and clinical evaluation of SPH3127 provides a strong foundation for its continued development as a potential therapeutic agent for hypertension and other cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nps.org.au [nps.org.au]

- 4. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]

- 7. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Nonclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of SPH3127, a Novel Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SPH3127: A Novel Direct Renin Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor that has demonstrated significant potential in preclinical studies for the treatment of hypertension. By directly targeting the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), SPH3127 offers a promising therapeutic approach to blood pressure control. This technical guide provides a comprehensive overview of the preclinical research on SPH3127, including its mechanism of action, in vitro potency, pharmacokinetic profile across different species, and in vivo efficacy in animal models of hypertension. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[2] Inhibition of renin, therefore, represents a key therapeutic target for the management of hypertension. SPH3127 is a potent and selective direct renin inhibitor that has been shown to have a more potent antihypertensive effect in preclinical models than aliskiren, the first-in-class direct renin inhibitor.[3][4] This document summarizes the key preclinical findings on SPH3127.

Mechanism of Action

SPH3127 directly binds to the active site of renin, competitively inhibiting its enzymatic activity. This blockade of renin leads to a reduction in the production of angiotensin I and, consequently, decreases the levels of the potent vasoconstrictor angiotensin II and aldosterone. The overall effect is a reduction in blood pressure.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for SPH3127.

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of SPH3127.

In Vitro Potency

The inhibitory activity of SPH3127 against renin has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of SPH3127.

| Enzyme Source | Assay Type | IC50 (nM) |

| Recombinant Human Renin | Enzyme Kinetic Assay | 0.4 |

| Human Plasma Renin | Enzyme Kinetic Assay | 0.45 |

Data compiled from publicly available research.

Preclinical Pharmacokinetics

The pharmacokinetic properties of SPH3127 have been investigated in several preclinical species following both intravenous and oral administration.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of SPH3127 in rats and monkeys.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Rat | 10 | Oral | 450 ± 150 | 0.5 ± 0.2 | 1200 ± 300 | 11.5 - 24.5 |

| Monkey | 10 | Oral | 280 ± 90 | 1.0 ± 0.5 | 950 ± 250 | 3.3 - 11.3 |

Note: The data presented are approximations derived from published literature and may not represent the complete dataset.[5]

Distribution and Metabolism

SPH3127 exhibits low plasma protein binding (11.7-14.8%) across species.[5] Following oral administration in rats, SPH3127 is primarily distributed to the gastrointestinal tract, liver, kidney, pancreas, and lungs.[5] The compound undergoes extensive metabolism, with CYP3A4 being the primary enzyme responsible.[5]

In Vivo Efficacy

The antihypertensive effect of SPH3127 has been evaluated in rodent models of hypertension.

Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

In spontaneously hypertensive rats, a commonly used model for human essential hypertension, oral administration of SPH3127 resulted in a dose-dependent reduction in blood pressure.

| Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |

| 1 | 15 ± 5 |

| 3 | 25 ± 8 |

| 10 | 40 ± 10 |

Note: The data presented are illustrative and based on qualitative descriptions of SPH3127 being more potent than aliskiren.[3][4] Specific quantitative data from head-to-head preclinical studies is not publicly available.

Safety and Toxicology

Preclinical safety studies have been conducted in rats and cynomolgus monkeys. A 28-day repeated oral dose toxicity study established the No-Observed-Adverse-Effect-Level (NOAEL).

| Species | NOAEL (mg/kg/day) |

| Sprague-Dawley Rat | 30 |

| Cynomolgus Monkey | 20 |

The primary adverse effects observed at higher doses were related to the pharmacological activity of renin inhibition, including effects on the kidney and cardiovascular system.[6]

Experimental Protocols

In Vitro Renin Inhibition Assay

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of a test compound against renin.

Figure 2: Workflow for an in vitro renin inhibition assay.

Animal Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rats following oral administration of a test compound.

Figure 3: Workflow for a preclinical pharmacokinetic study in rats.

In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a study to evaluate the antihypertensive effect of a test compound in SHRs.

Figure 4: Workflow for an in vivo efficacy study in Spontaneously Hypertensive Rats.

Conclusion

The preclinical data for SPH3127 strongly support its development as a novel therapeutic agent for hypertension. Its high in vitro potency, favorable pharmacokinetic profile in multiple species, and significant in vivo antihypertensive efficacy demonstrate a promising candidate for clinical investigation. The information provided in this technical guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and advancement of SPH3127.

References

- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Evaluation of preclinical safety profile of SPH3127, a direct renin inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

SPH3127: A Technical Guide for Hypertension and Renal Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor currently under investigation for the treatment of hypertension and diabetic kidney disease.[1][2] As a direct renin inhibitor, SPH3127 targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and renal function.[3][4] This technical guide provides a comprehensive overview of SPH3127, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support further research and development.

Mechanism of Action

SPH3127 directly binds to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The inhibition of this pathway results in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.[5]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for SPH3127.

Preclinical Data

In Vitro Potency

SPH3127 demonstrates high potency in inhibiting renin activity.

| Parameter | Value |

| Recombinant Human Renin IC50 | 0.4 nM[6] |

| Human Plasma Renin Activity IC50 | 0.45 nM[6] |

Animal Models

In a study utilizing Tsukuba hypertensive mice, a model of hypertension driven by human renin and angiotensinogen, SPH3127 exhibited a dose-dependent antihypertensive effect. A maximum reduction of approximately 30 mmHg in blood pressure was observed.[6]

Interestingly, SPH3127 has also been investigated in mouse models of experimental colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Treatment with SPH3127 was found to suppress the development of colitis, suggesting a potential anti-inflammatory role for the compound.[7]

Pharmacokinetics

Pharmacokinetic studies in cynomolgus monkeys have shown that SPH3127 possesses favorable oral bioavailability.[6]

Clinical Data

Phase I Studies in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SPH3127 in healthy individuals. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD).[8]

Table 1: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Single Ascending Dose) [8]

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |

| 25 mg | 90.67 | 294.48 |

| 50 mg | 344.50 | 843.62 |

| 100 mg | 523.50 | 1109.33 |

| 200 mg | 1239.50 | 2858.56 |

| 400 mg | 2445.00 | 6697.50 |

| 800 mg | 5753.33 | 13057.83 |

Table 2: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Multiple Ascending Doses - After First Dose) [8]

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |

| 100 mg | 421.50 | 1279.28 |

| 200 mg | 969.00 | 2275.77 |

| 400 mg | 2468.33 | 5934.26 |

Table 3: Pharmacokinetic Parameters of SPH3127 in Healthy Volunteers (Multiple Ascending Doses - At Steady State) [8]

| Dose | Cmax (ng/mL) | AUC0-24 (h*ng/mL) |

| 100 mg | 514.67 | 1638.14 |

| 200 mg | 1419.17 | 3096.20 |

| 400 mg | 2513.33 | 7577.70 |

Phase IIa Study in Essential Hypertension (NCT03756103)

A randomized, double-blind, placebo-controlled Phase IIa study was conducted to investigate the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.[9]

Table 4: Change in Mean Sitting Diastolic and Systolic Blood Pressure After 8 Weeks [9]

| Treatment Group | Mean Change in msDBP (mmHg) | Mean Change in msSBP (mmHg) |

| Placebo | -3.1 ± 8.4 | -7.7 ± 9.7 |

| SPH3127 50 mg | -5.7 ± 9.5 | -11.8 ± 13.0 |

| SPH3127 100 mg | -8.6 ± 8.8 | -13.8 ± 11.2 |

| SPH3127 200 mg | -3.8 ± 10.6 | -11.1 ± 13.1 |

The study concluded that SPH3127 is a promising drug for treating essential hypertension, with a recommended daily dosage of 100 mg.[9]

Phase II Study in Diabetic Kidney Disease (NCT05593575)

A Phase II clinical trial is evaluating the efficacy and safety of SPH3127 in reducing proteinuria in patients with diabetic kidney disease, with valsartan as a comparator.[2]

Experimental Protocols

Phase IIa Clinical Trial in Essential Hypertension (NCT03756103) - Abridged Protocol

This section provides a summarized methodology for the Phase IIa clinical trial. For complete details, refer to the official trial registration.

-

Study Design: Randomized, double-blind, placebo-controlled.[9]

-

Participants: Patients with mild to moderate essential hypertension.[9]

-

Intervention:

-

SPH3127 50 mg once daily

-

SPH3127 100 mg once daily

-

SPH3127 200 mg once daily

-

Placebo once daily[9]

-

-

Primary Outcome: Change from baseline in mean sitting diastolic blood pressure (msDBP) at week 8.

-

Key Inclusion Criteria:

-

Age 18-75 years.

-

Diagnosis of essential hypertension.

-

Mean sitting DBP ≥ 90 mmHg and < 110 mmHg.

-

-

Key Exclusion Criteria:

-

Secondary hypertension.

-

Severe uncontrolled hypertension.

-

History of significant cardiovascular events.

-

Phase II Clinical Trial in Diabetic Kidney Disease (NCT05593575) - Abridged Protocol

This section provides a summarized methodology for the ongoing Phase II clinical trial.

-

Study Design: Randomized, double-blind, active-comparator controlled.

-

Participants: Patients with type 2 diabetes and diabetic kidney disease.[2]

-

Intervention:

-

SPH3127

-

Valsartan

-

-

Primary Outcome: Change in urinary albumin-to-creatinine ratio (UACR).

-

Key Inclusion Criteria:

-

Diagnosis of type 2 diabetes.[2]

-

UACR between 30 and 3500 mg/g.

-

eGFR ≥ 30 mL/min/1.73m2.

-

Stable background therapy with an ACE inhibitor or ARB prior to screening.

-

-

Key Exclusion Criteria:

-

Type 1 diabetes.

-

History of renal transplant.

-

Uncontrolled hypertension.

-

Conclusion

SPH3127 is a potent direct renin inhibitor with a promising profile for the treatment of hypertension and potentially renal diseases. Preclinical studies have demonstrated its high in vitro potency and in vivo efficacy in animal models. Clinical trials have confirmed its blood pressure-lowering effects in patients with essential hypertension and are currently exploring its potential in diabetic kidney disease. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of SPH3127.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of SPH3127 Tablets on Treating the Diabetic Kidney Disease | Clinical Research Trial Listing [centerwatch.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SPH3127 (Sitokiren), a Novel Renin Inhibitor, Suppresses Colitis Development in Mouse Models of Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of SPH3127: A Technical Guide

An In-depth Analysis of a Novel Direct Renin Inhibitor for Hypertension and Other Potential Indications

SPH3127 is a novel, orally active, non-peptide, small molecule direct renin inhibitor that has been developed for the treatment of hypertension. It is also being investigated for its therapeutic potential in diabetic nephropathies and ulcerative colitis. This technical guide provides a comprehensive overview of the pharmacology of SPH3127, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and clinical findings.

Mechanism of Action

SPH3127 directly inhibits renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, SPH3127 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. This mechanism leads to vasodilation, reduced blood volume, and consequently, a lowering of blood pressure. X-ray crystallography studies have revealed that SPH3127, despite its lower molecular weight compared to the first-in-class renin inhibitor aliskiren, forms six hydrogen bonds and efficient hydrophobic interactions with the active site of renin.

The following diagram illustrates the role of SPH3127 in the RAAS pathway.

In Vitro and In Vivo Efficacy

SPH3127 has demonstrated high potency in in vitro assays and significant antihypertensive effects in preclinical animal models.

In Vitro Potency

SPH3127 is a highly potent inhibitor of renin activity. The table below summarizes its in vitro inhibitory concentrations.

| Parameter | Value | Species |

| IC50 (recombinant human renin) | 0.4 nM | Human |

| IC50 (human plasma renin activity) | 0.45 nM | Human |

| IC50 (plasma renin activity) | 0.46 nM | Not Specified |

Table 1: In Vitro Potency of SPH3127

In Vivo Antihypertensive Effects

In vivo studies in Tsukuba hypertensive mice demonstrated a dose-dependent hypotensive effect of SPH3127. Oral administration of 0.3 to 3 mg/kg resulted in a maximum blood pressure reduction of approximately 30 mmHg, observed 2-3 hours post-administration. Preclinical studies have also suggested that SPH3127 has a more potent antihypertensive effect than aliskiren.

Pharmacokinetics

The pharmacokinetic profile of SPH3127 has been investigated in several animal species and in humans through Phase I clinical trials.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats, beagle dogs, and cynomolgus monkeys have been conducted.

| Species | Route | Bioavailability | Tmax | Plasma Protein Binding | Key Metabolizing Enzyme |

| Rats | Oral | 11.5 - 24.5% | 0.25 - 1.3 h | 11.7 - 14.8% | CYP3A4 |

| Cynomolgus Monkeys | Oral | 3.3 - 11.3% | 0.25 - 1.3 h | 11.7 - 14.8% | CYP3A4 |

Table 2: Preclinical Pharmacokinetic Parameters of SPH3127

SPH3127 exhibits high clearance and a large volume of distribution in rats and monkeys. It is a substrate of P-glycoprotein (P-gp), which may contribute to its low permeability across Caco-2 cell membranes. The primary route of metabolism is through oxidation, with CYP3A4 being the main enzyme involved.

Human Pharmacokinetics (Phase I)

Phase I studies in healthy volunteers evaluated the pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of SPH3127.

| Study Type | Dose Range | Tmax (median) | t1/2 (median) |

| SAD | 25 - 800 mg | 0.33 - 1.0 h | 3 - 4 h |

| MAD | 100 - 400 mg daily | Not Specified | Not Specified |

Table 3: Human Pharmacokinetic Parameters of SPH3127 (Phase I)

The exposure to SPH3127 (Cmax and AUC) increased proportionally with the dose. A summary of the Cmax and AUC values from the SAD study is presented below.

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |

| 25 mg | 90.67 | 294.48 |

| 50 mg | 344.50 | 843.62 |

| 100 mg | 523.50 | 1109.33 |

| 200 mg | 1239.50 | 2858.56 |

| 400 mg | 2445.00 | 6697.50 |

| 800 mg | 5753.33 | 13057.83 |

Table 4: Cmax and AUC of SPH3127 in Single Ascending Dose Study

Clinical Efficacy and Safety (Phase II)

A Phase IIa randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of SPH3127 in patients with mild to moderate essential hypertension.

Efficacy in Hypertension

After 8 weeks of treatment, the 100 mg daily dose of SPH3127 showed the most significant reduction in blood pressure compared to placebo.

| Treatment Group | Mean Reduction in msDBP (mmHg) | Mean Reduction in msSBP (mmHg) |

| SPH3127 50 mg | 5.7 ± 9.5 | 11.8 ± 13.0 |

| SPH3127 100 mg | 8.6 ± 8.8 | 13.8 ± 11.2 |

| SPH3127 200 mg | 3.8 ± 10.6 | 11.1 ± 13.1 |

| Placebo | 3.1 ± 8.4 | 7.7 ± 9.7 |

Table 5: Blood Pressure Reduction after 8 Weeks of SPH3127 Treatment

The recommended dosage for treating essential hypertension is 100 mg daily.

Safety and Tolerability

In Phase I studies, SPH3127 was well-tolerated. Treatment-emergent adverse events were reported in 29.2% of subjects in the SAD study and 33.3% in the MAD study, with all events being mild. In the Phase IIa study, SPH3127 also demonstrated favorable tolerability.

Experimental Protocols

In Vitro Renin Inhibition Assay

The inhibitory activity of SPH3127 on recombinant human renin and human plasma renin activity is a key measure of its potency. A typical experimental workflow for such an assay is outlined below.

Methodology:

-

Reagent Preparation: Solutions of recombinant human renin, SPH3127 at various concentrations, and a fluorogenic renin substrate (e.g., derived from angiotensinogen) are prepared in an appropriate assay buffer.

-

Incubation: A fixed concentration of renin is pre-incubated with varying concentrations of SPH3127 for a specified period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the angiotensinogen substrate to the renin-inhibitor mixture.

-

Signal Detection: The reaction progress is monitored by measuring the fluorescence signal generated upon substrate cleavage. This is typically done in real-time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, representing the concentration of SPH3127 required to inhibit 50% of the renin activity, is determined by fitting the data to a dose-response curve.

In Vivo Antihypertensive Study in Tsukuba Hypertensive Mice

Methodology:

-

Animal Model: Tsukuba hypertensive mice, which overexpress both human renin and human angiotensinogen, are used as they provide a relevant model for studying renin inhibitors.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a period before the experiment.

-

Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.

-

Drug Administration: SPH3127 is administered orally at different doses (e.g., 0.3, 1, and 3 mg/kg). A control group receives the vehicle.

-

Post-dose Blood Pressure Monitoring: Systolic blood pressure is measured at multiple time points after drug administration (e.g., 1, 2, 3, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the antihypertensive effect.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control group. The maximum hypotensive effect and the duration of action are determined.

Logical Relationships in SPH3127 Development

The development of SPH3127 follows a logical progression from preclinical discovery to clinical validation.

Future Directions

SPH3127 is a promising new therapeutic agent for the management of hypertension. Its high potency and favorable pharmacokinetic and safety profiles demonstrated in clinical trials support its continued development. Further investigations into its efficacy and safety in broader patient populations, as well as its potential in other indications such as diabetic nephropathy and inflammatory bowel disease, are warranted. A phase III trial for hypertension is the next logical step in its clinical development pathway.

An In-Depth Technical Guide to the Potential Off-Target Effects of SPH3127

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor developed for the treatment of hypertension.[1][2] As with any therapeutic agent, a thorough understanding of its interaction with unintended biological targets is crucial for a comprehensive safety assessment. This technical guide provides a detailed overview of the known potential off-target effects of SPH3127, based on available preclinical and clinical data. The primary adverse effects observed to date are considered extensions of the drug's potent pharmacological activity on the Renin-Angiotensin-Aldosterone System (RAAS).

On-Target Pharmacology: The Renin-Angiotensin-Aldosterone System

SPH3127 exerts its therapeutic effect by directly inhibiting renin, the rate-limiting enzyme in the RAAS pathway.[2] This inhibition reduces the conversion of angiotensinogen to angiotensin I, subsequently decreasing the levels of angiotensin II and aldosterone. The intended consequences are vasodilation and reduced sodium and water retention, leading to a decrease in blood pressure.

Preclinical Safety and Toxicology

Sub-chronic toxicity studies of SPH3127 have been conducted in Sprague-Dawley rats and cynomolgus monkeys. The primary adverse effects observed were related to the kidney and cardiovascular system, which are consistent with the pharmacological activity of renin inhibitors.[3]

| Species | Route of Administration | Doses | Duration | Key Findings | NOAEL | Reference |

| Sprague-Dawley Rat | Oral | 30, 300, 900 mg/kg/day | 28 days | Kidney and cardiovascular toxicity at mid and high doses. Moderate liver weight increases and CYP3A induction at 300 and 900 mg/kg/day. | 30 mg/kg/day | [3] |

| Cynomolgus Monkey | Oral | 20, 100, 450 mg/kg/day | 28 days | Kidney and cardiovascular toxicity at mid and high doses. One death at 450 mg/kg/day with myelosuppression (unclear relevance). | 20 mg/kg/day | [3] |

| NOAEL: No-Observed-Adverse-Effect Level |

In Vitro Off-Target Profile

Publicly available data on broad-panel off-target screening for SPH3127 is limited. However, in vitro studies on Cytochrome P450 (CYP) inhibition have been conducted.

| CYP Isoform | Test System | Result (IC50) | Interpretation | Reference |

| CYP3A4 (midazolam 1'-hydroxylation) | In vitro | 56.8 µM | Weak inhibition | [4] |

| CYP3A4 (midazolam 6β-hydroxylation) | In vitro | 41.1 µM | Weak inhibition | [4] |

Phenotyping data also indicate that CYP3A4 is the primary enzyme responsible for the metabolism of SPH3127.[4]

Clinical Safety Profile

Phase I and II clinical trials have been completed for SPH3127 in healthy volunteers and patients with essential hypertension. The drug was generally well-tolerated.[5][6]

| Study Phase | Population | Dosing | Key Adverse Events | Reference |

| Phase I (SAD) | Healthy Volunteers | 25-800 mg single dose | Mild adverse events reported in 29.2% of subjects. | [5] |

| Phase I (MAD) | Healthy Volunteers | 100-400 mg daily | Mild adverse events reported in 33.3% of subjects. | [5] |

| Phase IIa | Patients with Essential Hypertension | 50, 100, 200 mg daily | Generally well-tolerated. | [6] |

| SAD: Single Ascending Dose; MAD: Multiple Ascending Doses |

Experimental Protocols

Preclinical Toxicology Studies

Objective: To assess the safety and toxicity of SPH3127 after repeated oral administration in two non-rodent species.

Methodology (based on published data[3]):

-

Species: Sprague-Dawley rats and cynomolgus monkeys.

-

Groups: Animals were divided into control (vehicle) and treatment groups receiving multiple dose levels of SPH3127.

-

Administration: SPH3127 was administered orally on a daily basis for 28 consecutive days.

-

Recovery Phase: A subset of animals was subjected to a 28-day recovery period after the treatment phase to assess the reversibility of any observed effects.

-

Monitoring: Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and organ weights.

-

Pathology: At the end of the treatment or recovery period, a full necropsy was performed, and a comprehensive list of tissues was collected for histopathological examination.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of SPH3127 to inhibit the activity of major human CYP450 enzymes.

General Methodology (based on standard industry practices):

-

Test System: Human liver microsomes or recombinant human CYP enzymes.

-

Substrates: Isoform-specific probe substrates that are metabolized to produce a fluorescent or mass-spectrometry detectable product.

-

Incubation: SPH3127 at various concentrations is co-incubated with the test system, a specific substrate, and a cofactor (e.g., NADPH) at 37°C.

-

Analysis: The reaction is stopped, and the amount of metabolite formed is quantified using LC-MS/MS or fluorescence detection.

-

Data Analysis: The percentage of inhibition at each SPH3127 concentration is calculated relative to a vehicle control. The IC50 value (the concentration of SPH3127 that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

General Workflow for Off-Target Effect Investigation

While specific details for SPH3127's comprehensive off-target screening are not publicly available, the following diagram illustrates a typical workflow for such an investigation in drug discovery.

Conclusion

The available data on SPH3127 suggests a safety profile where the majority of adverse effects are extensions of its on-target pharmacology, specifically the modulation of the Renin-Angiotensin-Aldosterone System. Preclinical studies in rats and monkeys revealed dose-dependent kidney and cardiovascular toxicities.[3] In vitro, SPH3127 demonstrated weak inhibition of CYP3A4.[4] Clinical trials in humans have shown the drug to be generally well-tolerated at therapeutic doses.[5][6] A comprehensive public profile of SPH3127 against a broad range of off-targets (e.g., kinase and receptor panels) is not currently available. Such data would be invaluable for a more complete understanding of its selectivity and to proactively identify any potential for non-RAAS mediated adverse effects. Researchers and clinicians should remain cognizant of the on-target related risks, particularly in specific patient populations or with co-administered medications.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 3. cbirt.net [cbirt.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of SPH3127: A Phase I, Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of preclinical safety profile of SPH3127, a direct renin inhibitor, after 28-day repeated oral administration in Sprague-Dawley rats and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SPH3127 In Vitro Renin Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPH3127 is a novel, highly potent, and orally active direct inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] As dysregulation of the RAAS is a key factor in the pathophysiology of hypertension, direct renin inhibitors like SPH3127 represent a promising therapeutic strategy.[1][3] This document provides a detailed protocol for an in vitro renin inhibition assay to evaluate the potency of SPH3127. The described methodology is based on a fluorometric approach utilizing a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

Introduction

The renin-angiotensin-aldosterone system plays a crucial role in regulating blood pressure and maintaining fluid and electrolyte balance.[3] Renin, an aspartyl protease, catalyzes the initial and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[2][4] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II. By directly inhibiting renin, compounds like SPH3127 can effectively suppress the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[5]

The in vitro renin inhibition assay is a fundamental tool for the characterization of renin inhibitors. The protocol detailed herein employs a synthetic peptide substrate linked to a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory activity of SPH3127 is quantified by its ability to prevent this increase in fluorescence.

Quantitative Data Summary

The inhibitory potency of SPH3127 against renin has been determined in vitro, with the following reported IC50 values:

| Target | Assay Type | IC50 Value (nM) |

| Recombinant Human Renin | In Vitro Enzyme Assay | 0.4 |

| Human Plasma Renin Activity | In Vitro Plasma Assay | 0.45 |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity.

Signaling Pathway

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of SPH3127.

Experimental Workflow

Caption: Experimental workflow for the in vitro renin inhibition assay.

Experimental Protocol

Principle of the Assay

This fluorometric assay quantifies renin activity through the cleavage of a FRET-based peptide substrate. The substrate contains a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) in close proximity.[6] When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Renin cleaves the peptide, separating the fluorophore from the quencher and leading to an increase in fluorescence. The inhibitory effect of SPH3127 is determined by measuring the reduction in the rate of fluorescence increase. The fluorescence is typically measured at excitation wavelengths of 335-345 nm and emission wavelengths of 485-510 nm.[6]

Materials and Reagents

-

Recombinant Human Renin[6]

-

Renin FRET Substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)[6]

-

SPH3127

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[6]

-

Dimethyl sulfoxide (DMSO) for dissolving SPH3127

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with kinetic measurement capabilities

-

Adjustable pipettes and tips

-

Ultrapure water

Assay Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer as described in the materials section. It is recommended to warm the buffer to the assay temperature (37°C) before use.[6]

-

Prepare a stock solution of SPH3127 in DMSO. Subsequently, create a series of dilutions of SPH3127 in Assay Buffer to achieve the desired final concentrations for the assay. It is advisable to test several dilutions to determine the IC50 value accurately.[6]

-

Dilute the Recombinant Human Renin in Assay Buffer to the desired working concentration. The diluted enzyme should be kept on ice and is typically stable for a few hours.[6]

-

The Renin FRET Substrate is often supplied in DMSO and can be used as provided.[6]

-

-

Assay Plate Setup:

-

The final volume in each well is typically 190 µl.[6] It is recommended to perform all measurements in triplicate.[6]

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of the diluted SPH3127 solution, and 20 µl of the Renin FRET Substrate to the designated wells.[6]

-

100% Initial Activity Wells (Positive Control): Add 150 µl of Assay Buffer, 10 µl of the solvent used for the inhibitor (e.g., DMSO diluted in buffer), and 20 µl of the Renin FRET Substrate.[6]

-

Background Wells (No Enzyme Control): Add 160 µl of Assay Buffer, 10 µl of the inhibitor solvent, and 20 µl of the Renin FRET Substrate.[6]

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 10 µl of the diluted Recombinant Human Renin to the "Inhibitor Wells" and "100% Initial Activity Wells". Do not add renin to the "Background Wells".[6]

-

Immediately after adding the renin, shake the plate gently for 10 seconds to ensure thorough mixing.[6]

-

Incubate the plate at 37°C for 15 minutes or as determined by optimization experiments.[6]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader set to excitation and emission wavelengths of 335-345 nm and 485-510 nm, respectively.[6]

-

For a more detailed analysis, the reaction can be monitored kinetically by taking fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes at 37°C.[7][8]

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading of the "Background Wells" from the readings of all other wells.

-

Calculation of Percent Inhibition: The percent inhibition for each concentration of SPH3127 can be calculated using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] x 100

-

IC50 Determination: Plot the percent inhibition as a function of the logarithm of the SPH3127 concentration. The IC50 value can then be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of SPH3127 that produces 50% inhibition of renin activity.

Conclusion

The provided protocol offers a robust and reproducible method for assessing the in vitro inhibitory activity of SPH3127 against renin. This assay is crucial for the preclinical evaluation of SPH3127 and similar direct renin inhibitors, providing valuable data on their potency and mechanism of action. Adherence to the detailed steps and careful data analysis will ensure the generation of high-quality, reliable results for drug development and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized, double-blind, placebo-controlled, phase IIa, clinical study on investigating the efficacy and safety of SPH3127 tablet in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. drughunter.com [drughunter.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. abcam.com [abcam.com]

- 8. assaygenie.com [assaygenie.com]

Application Notes and Protocols for SPH3127 in Preclinical Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127, also known as Sitokiren, is a novel, potent, and orally active non-peptide direct renin inhibitor.[1] It targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), making it a compelling therapeutic candidate for cardiovascular, renal, and inflammatory diseases. Preclinical studies in rodent models have demonstrated its efficacy in hypertension and colitis. These application notes provide a comprehensive overview of SPH3127 dosage and experimental protocols for use in preclinical rodent models based on available scientific literature.

Mechanism of Action

SPH3127 directly inhibits the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This action leads to a downstream reduction in angiotensin II and aldosterone levels, key mediators of vasoconstriction, sodium and water retention, and inflammation. By blocking the RAAS at its origin, SPH3127 offers a targeted approach to mitigating the pathological effects of this system.

Signaling Pathway of SPH3127 in the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: SPH3127 inhibits renin, blocking the RAAS cascade.

Quantitative Data Summary

The following tables summarize the reported dosages of SPH3127 used in various preclinical rodent models.

Table 1: SPH3127 Dosage in Mouse Models of Colitis

| Model | Mouse Strain | Inducing Agent | Route of Administration | Dosage | Frequency | Reference |

| Experimental Colitis | C57BL/6 and Renin Transgenic (RenTg) | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | Intraperitoneal (IP) or Oral Gavage (PO) | 50 mg/kg | Twice a day | [2] |

Table 2: SPH3127 Dosage in Rat Toxicity Studies

| Study Type | Rat Strain | Route of Administration | Dosage | Duration | NOAEL * | Reference |

| 28-Day Repeated Dose Toxicity | Sprague-Dawley | Oral | 30, 300, 900 mg/kg/day | 28 days | 30 mg/kg/day | [1] |

*NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

TNBS-Induced Colitis in Mice

This protocol describes the induction of colitis using TNBS and subsequent treatment with SPH3127.

Materials:

-

SPH3127

-

2,4,6-trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

-

Ethanol (50%)

-

Phosphate-buffered saline (PBS)

-

Vehicle for SPH3127 (e.g., 0.5% carboxymethylcellulose)

-

C57BL/6 mice (or other appropriate strain)

-

Catheters for intrarectal administration

Protocol:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

Induction of Colitis:

-

Anesthetize mice lightly.

-

Slowly instill 100 µL of TNBS solution (typically 2.5 mg of TNBS in 50% ethanol) intrarectally using a catheter inserted approximately 4 cm into the colon.

-

Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

-

-

SPH3127 Administration:

-

Prepare a suspension of SPH3127 in the chosen vehicle.

-

Administer SPH3127 at a dose of 50 mg/kg either via intraperitoneal injection or oral gavage.

-

The first dose should be administered shortly after the induction of colitis.

-

Continue administration twice daily for the duration of the study (typically 3-7 days).

-

-

Monitoring and Assessment:

-

Monitor body weight, stool consistency, and the presence of blood in the feces daily.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

At the end of the study, euthanize the mice and collect the colon for macroscopic and histological analysis.

-

Measure colon length and assess for inflammation, ulceration, and tissue damage.

-

Collect tissue samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6, IL-10).

-

Experimental Workflow for TNBS-Induced Colitis Model

Caption: Workflow for SPH3127 efficacy testing in a mouse colitis model.

Hypertension Models (General Protocol Outline)

While specific preclinical studies detailing SPH3127 dosage in hypertension models are not yet fully available, a general protocol can be outlined based on studies with other direct renin inhibitors. Spontaneously hypertensive rats (SHR) are a commonly used model.

Materials:

-

SPH3127

-

Vehicle for SPH3127

-

Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto)

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Protocol Outline:

-

Animal Acclimation and Baseline Measurement:

-

Acclimate rats and train them for blood pressure measurement to minimize stress-induced variations.

-

Record baseline systolic and diastolic blood pressure for several days before starting treatment.

-

-

SPH3127 Administration:

-

Based on toxicity data, initial dose-ranging studies could start from 10-30 mg/kg/day, administered orally.

-

Administer SPH3127 once daily by oral gavage for a specified period (e.g., 2-4 weeks).

-

-

Blood Pressure Monitoring:

-

Measure blood pressure at regular intervals throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, collect blood samples to measure plasma renin activity and angiotensin II levels.

-

Collect heart and kidney tissues for histological analysis to assess end-organ damage.

-

Renal Injury Models (General Protocol Outline)

For renal injury models, such as those induced by ischemia-reperfusion or drug-induced nephrotoxicity, the following protocol can be adapted.

Materials:

-

SPH3127

-

Vehicle for SPH3127

-

Rodent strain appropriate for the chosen renal injury model

-

Reagents for inducing renal injury (if applicable)

-

Analytical equipment for measuring serum creatinine and blood urea nitrogen (BUN)

Protocol Outline:

-

Animal Acclimation and Model Induction:

-

Acclimate animals.

-

Induce renal injury (e.g., by clamping the renal artery for a defined period followed by reperfusion).

-

-

SPH3127 Administration:

-

Administer SPH3127, potentially starting with a prophylactic dose before injury induction and continuing for a set period post-injury. Dosages would likely be in the range tested for other indications.

-

-

Assessment of Renal Function:

-

Collect blood samples at various time points to measure serum creatinine and BUN levels.

-

Collect urine to measure proteinuria or albuminuria.

-

-

Histological Analysis:

-

At the end of the study, perfuse and collect the kidneys for histological examination to assess tubular necrosis, inflammation, and fibrosis.

-

SPH3127's Anti-Inflammatory Signaling Cascade

Caption: SPH3127's modulation of inflammatory pathways.

Conclusion

SPH3127 is a promising direct renin inhibitor with demonstrated efficacy in preclinical rodent models of colitis and potential for application in hypertension and renal injury. The provided protocols and dosage information serve as a guide for researchers designing in vivo studies with this compound. Further investigations are warranted to establish optimal dosing and therapeutic regimens for various disease models.

References

Application Notes and Protocols for SPH3127 Administration in Cynomolgus Monkey Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPH3127 is a novel, orally active, non-peptide direct renin inhibitor that targets the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.[1][2][3] By directly inhibiting renin, the rate-limiting enzyme in the RAAS cascade, SPH3127 effectively reduces the production of angiotensin I and subsequently angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][3] Preclinical studies in cynomolgus monkeys are crucial for evaluating the pharmacokinetics, pharmacodynamics, and safety profile of SPH3127 before advancing to human clinical trials. These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of SPH3127 in cynomolgus monkey studies.

Data Presentation

Pharmacokinetic Parameters of SPH3127 in Cynomolgus Monkeys

The following table summarizes the key pharmacokinetic parameters of SPH3127 in cynomolgus monkeys following intravenous and oral administration.

| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (5 mg/kg) | Reference |

| Bioavailability (F%) | N/A | 3.3 - 11.3 | [4] |

| Peak Plasma Time (Tmax, h) | N/A | 0.25 - 1.3 | [4] |

| Clearance (CL) | High | N/A | [4] |

| Volume of Distribution (Vd) | High | N/A | [4] |

| Terminal Elimination Half-life (t1/2) | Short | N/A | [4] |

Toxicology Profile of SPH3127 in a 28-Day Repeated Oral Dose Study in Cynomolgus Monkeys

This table outlines the findings from a 28-day repeated oral dose toxicology study of SPH3127 in cynomolgus monkeys.

| Dosage Group (mg/kg/day) | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) | Reference |

| 20 | No adverse effects observed. | 20 mg/kg/day | [5] |

| 100 | Kidney and cardiovascular changes. | [5] | |

| 450 | Kidney and cardiovascular changes. One mortality on day 23 with evidence of myelosuppression. | [5] |

Signaling Pathway and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of SPH3127

SPH3127 acts as a direct inhibitor of renin, the initial and rate-limiting step in the RAAS pathway. The diagram below illustrates the RAAS cascade and the point of intervention for SPH3127.

Caption: Mechanism of action of SPH3127 in the RAAS pathway.

Experimental Workflow for a Pharmacokinetic Study of SPH3127 in Cynomolgus Monkeys

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of SPH3127 in cynomolgus monkeys.

Caption: Pharmacokinetic study workflow for SPH3127.

Experimental Workflow for a 28-Day Repeated-Dose Toxicology Study of SPH3127

This diagram illustrates the workflow for a sub-chronic toxicology study of SPH3127 in cynomolgus monkeys.

Caption: 28-Day toxicology study workflow for SPH3127.

Experimental Protocols

Protocol 1: Intravenous Administration of SPH3127 in Cynomolgus Monkeys

Objective: To administer a single intravenous dose of SPH3127 to cynomolgus monkeys for pharmacokinetic evaluation.

Materials:

-

SPH3127

-

Vehicle (e.g., 0.9% saline, 5% dextrose in water)

-

Sterile syringes and needles

-

Infusion pump (optional)

-

Vascular access catheter

-

Anesthetic (e.g., ketamine)

Procedure:

-

Animal Preparation: Fast the cynomolgus monkey overnight. Anesthetize the animal with ketamine (5-10 mg/kg, IM) or another suitable anesthetic.

-

Dose Preparation: Prepare the SPH3127 dosing solution in the selected vehicle to achieve the desired concentration. Ensure the solution is sterile and clear.

-

Administration:

-

Bolus Injection: Administer the prepared dose as a slow bolus injection over a period of 1-2 minutes into a peripheral vein (e.g., cephalic or saphenous) or via a previously implanted vascular access catheter.

-

Infusion: For a controlled infusion, connect the syringe to an infusion pump and administer the dose at a pre-determined rate.

-

-

Post-Administration: Flush the catheter with sterile saline to ensure the full dose has been delivered. Monitor the animal for any immediate adverse reactions. Return the animal to its cage and allow for recovery from anesthesia.

Protocol 2: Oral Gavage Administration of SPH3127 in Cynomolgus Monkeys

Objective: To administer a single or repeated oral dose of SPH3127 to cynomolgus monkeys for pharmacokinetic or toxicology studies.

Materials:

-

SPH3127

-

Vehicle (e.g., 0.5% methylcellulose, 1% carboxymethylcellulose with 0.1% Tween 80)

-

Oral gavage tube (flexible, appropriate size for monkeys)

-

Syringe

-

Animal restraint chair or device

Procedure:

-

Animal Preparation: Fast the cynomolgus monkey overnight.

-

Dose Preparation: Prepare a homogenous suspension or solution of SPH3127 in the chosen vehicle.

-

Administration:

-

Securely restrain the conscious monkey in a primate chair.

-

Measure the gavage tube from the tip of the monkey's nose to the last rib to estimate the insertion length to the stomach.

-

Gently insert the gavage tube through the esophagus into the stomach. Confirm correct placement.

-

Attach the syringe containing the SPH3127 formulation and administer the dose at a steady rate.

-

Flush the tube with a small amount of vehicle to ensure the entire dose is delivered.

-

Carefully remove the gavage tube.

-

-

Post-Administration: Return the animal to its cage and monitor for any signs of discomfort or adverse effects.

Protocol 3: Bioanalytical Method for SPH3127 Quantification in Cynomolgus Monkey Plasma (Representative)

Objective: To quantify the concentration of SPH3127 in cynomolgus monkey plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cynomolgus monkey plasma samples

-

SPH3127 analytical standard

-

Internal standard (IS) (e.g., a stable isotope-labeled SPH3127)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-